MSK-1 Inhibition: Advantage of 7-Bromo Substitution
A derivative bearing the 7‑bromo‑1‑ethyl‑1H‑imidazo[4,5‑c]pyridin‑2‑yl moiety (4‑(7‑bromo‑1‑ethyl‑1H‑imidazo[4,5‑c]pyridin‑2‑yl)‑1,2,5‑oxadiazol‑3‑amine) exhibits an IC50 of 9 nM against mitogen‑ and stress‑activated protein kinase 1 (MSK‑1) [1]. In contrast, a structurally related derivative containing the identical 1‑ethyl‑1H‑imidazo[4,5‑c]pyridine core but lacking the 7‑bromo substituent (3‑(1‑ethyl‑1H‑imidazo[4,5‑c]pyridin‑2‑yl)pyridin‑2‑ylamine) shows an IC50 of 107 nM against the same target [2]. This represents a 12‑fold increase in inhibitory potency conferred by the 7‑bromo substitution, underscoring its critical role in target engagement.
| Evidence Dimension | MSK‑1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 9 nM (for the 7‑bromo‑1‑ethyl derivative) |
| Comparator Or Baseline | 107 nM (for the non‑brominated 1‑ethyl analog) |
| Quantified Difference | 12‑fold increase in potency |
| Conditions | In vitro enzyme inhibition assay; MSK‑1 (unknown origin); data curated from BindingDB |
Why This Matters
The 7‑bromo substituent is essential for achieving low‑nanomolar potency in MSK‑1‑targeted applications; procurement of the non‑brominated core would result in a substantially less active compound.
- [1] BindingDB. BDBM50168867: 4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. IC50 = 9 nM against MSK-1. Data curated from Bioorg. Med. Chem. Lett. 2005, 15, 3407-3411. View Source
- [2] BindingDB. BDBM50168589: 3-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyridin-2-ylamine. IC50 = 107 nM against MSK-1. Data curated from ChEMBL. View Source
